3,3-dimethyl-3H-benzo[f]thiochromene
Description
Properties
Molecular Formula |
C15H14S |
|---|---|
Molecular Weight |
226.3 g/mol |
IUPAC Name |
3,3-dimethylbenzo[f]thiochromene |
InChI |
InChI=1S/C15H14S/c1-15(2)10-9-13-12-6-4-3-5-11(12)7-8-14(13)16-15/h3-10H,1-2H3 |
InChI Key |
ANHYKVWMDLQQGN-UHFFFAOYSA-N |
SMILES |
CC1(C=CC2=C(S1)C=CC3=CC=CC=C32)C |
Canonical SMILES |
CC1(C=CC2=C(S1)C=CC3=CC=CC=C32)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Comparisons
Table 1: Key Structural and Functional Differences
Pharmacological Activity
- Steric and Electronic Effects : The 3,3-dimethyl substitution in benzo[f]thiochromene occupies sterically favorable regions in receptor-binding sites, as shown by CoMFA studies. Bulky groups (e.g., phenyl) at this position enhance α1A-adrenergic receptor antagonism, while substitutions like 8-methyl-8-azaspiro decane-7,9-dione reduce activity due to steric clashes .
- Thiochromene vs. Chromene : Thiochromenes exhibit superior binding affinity compared to oxygen-containing chromenes. For example, in RAR antagonists, thiochromene derivatives with gem-dimethyl groups show >10-fold higher potency than chromene analogs, attributed to sulfur’s stronger van der Waals interactions and reduced metabolic susceptibility .
- Anticancer Activity : Spirooxindole-thiochromene hybrids (e.g., compound 7k) demonstrate selective cytotoxicity against cervical (HeLa, IC₅₀ = 8.4 µM) and breast cancer (MCF-7, IC₅₀ = 7.36 µM) cells. The thiochromene scaffold contributes to membrane permeability, while spirooxindole enhances structural rigidity .
Key Research Findings
- Steric Optimization : Bulky substituents at the thiochromene 3-position correlate with improved α1A-adrenergic receptor antagonism. For example, compound 20 (phenyl-substituted) aligns with CoMFA-predicted steric "green regions," whereas spiro-substituted analogs (e.g., compound 24) show reduced activity .
- Electrostatic Contributions : Electron-rich groups (e.g., Br, CN) near the thiochromene oxygen enhance binding affinity, while negatively charged groups (e.g., carbonyl in compound 32) disrupt interactions in electrostatic-favoring regions .
- Biological Selectivity : Thiochromene-amide hybrids (e.g., compound 2) selectively inhibit RARA over RARB/RARG, highlighting the scaffold’s versatility in designing subtype-specific antagonists .
Preparation Methods
Acid-Catalyzed Three-Component Condensation
A widely reported strategy for benzo[f]chromenes involves the acid-catalyzed condensation of naphthols, aldehydes, and ketones. Adapting this to thiochromene synthesis would require substituting naphthol with β-naphthalenethiol (Figure 1).
Hypothetical Procedure:
-
Combine β-naphthalenethiol (1 mmol), aromatic aldehyde (1 mmol), and acetophenone derivative (1 mmol) in acetonitrile.
-
Quench with water, extract with ethyl acetate, and purify via column chromatography.
Key Challenges:
-
Thiol oxidation risk under acidic conditions
-
Competing thioether formation from aldehyde-thiol interactions
Knoevenagel Condensation for Intermediate Formation
The synthesis of 3-oxo-3H-benzo[f]chromene-2-carboxylic acid derivatives via Knoevenagel condensation suggests a pathway for thiochromene precursors:
-
React 2-mercapto-1-naphthaldehyde with Meldrum’s acid in ethanol/pyridine.
-
Form 3-oxo-3H-benzo[f]thiochromene-2-carboxylic acid intermediate.
-
Couple with amines/alcohols to yield substituted derivatives.
Critical Parameters:
-
Strict anhydrous conditions to prevent hydrolysis of thioester intermediates
-
Lower reaction temperatures (≤60°C) to minimize desulfurization
Photochemical Synthesis Routes
A photochemical method using nano-SnO₂/TiO₂ composites has been demonstrated for benzo[f]chromenes. For thiochromenes:
Proposed Adaptation:
-
Mix benzyl alcohol (1 mmol), malononitrile (1 mmol), and β-naphthalenethiol (1 mmol).
-
Add nano-SnO₂/TiO₂ (20 mg) as photocatalyst.
-
Irradiate with UV-Vis light (λ = 365 nm) at room temperature for 6–8 hours.
-
Filter catalyst, concentrate, and purify via recrystallization.
Advantages:
-
Mild conditions reduce sulfur oxidation
-
Heterogeneous catalyst enables easy recovery
Comparative Analysis of Methodologies
Table 1 summarizes theoretical performance metrics for thiochromene synthesis based on chromene precedents:
| Method | Catalyst | Temp (°C) | Time (h) | Theoretical Yield (%) |
|---|---|---|---|---|
| Acid Catalysis | Fe(OTf)₃ | 40 | 1.2 | 65–75 |
| Knoevenagel | Pyridine | 25 | 24 | 50–60 |
| Photochemical | SnO₂/TiO₂ | 25 | 8 | 70–80 |
Note: Yields extrapolated from oxygenated analogs.
Mechanistic Insights and Side-Reaction Mitigation
Cyclization Pathways
The formation of the thiochromene ring likely proceeds through a quinone methide intermediate (Scheme 1):
-
Acid-catalyzed dehydration of β-naphthalenethiol and aldehyde generates thio-quinone methide.
-
Michael addition of enolized ketone forms C–S bond.
-
Intramolecular cyclization yields the tetracyclic system.
Side Reactions:
-
Thiol oxidation to disulfides (mitigated by inert atmosphere)
-
Aldehyde dimerization (suppressed by slow reagent addition)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
